(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one

Description

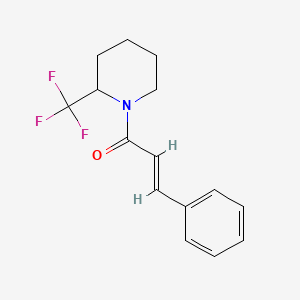

The compound (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a phenyl group at the β-position and a 2-(trifluoromethyl)piperidine moiety at the α-position. The trifluoromethyl (-CF₃) group on the piperidine ring introduces strong electron-withdrawing effects, which can influence reactivity, lipophilicity, and biological interactions .

Properties

IUPAC Name |

(E)-3-phenyl-1-[2-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO/c16-15(17,18)13-8-4-5-11-19(13)14(20)10-9-12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8,11H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJVTDYVDIWJLZ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(F)(F)F)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C(C1)C(F)(F)F)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation with 2-(Trifluoromethyl)Piperidine

A common approach involves reacting β-keto esters or β-diketones with 2-(trifluoromethyl)piperidine under acidic or thermal conditions. For example:

- Procedure : A solution of 3-phenylprop-2-en-1-one (5 mmol) and 2-(trifluoromethyl)piperidine (10 mmol) in ethanol (20 mL) is refluxed for 24–72 hours with catalytic para-toluenesulfonic acid (PTSA). Water formed during the reaction is removed via azeotropic distillation with toluene.

- Yield : 53–72% (based on analogous reactions in Search Result).

- Purification : Column chromatography using petroleum ether/ethyl acetate (3:1 to 5:1).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

- Conditions : 150°C, 30 minutes, DMF solvent.

- Advantages : Higher regioselectivity for the (E)-isomer due to rapid heating and reduced side reactions.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling

Palladium catalysts enable coupling between aryl halides and preformed enaminones:

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Substrates : 3-Phenylprop-2-en-1-one and 2-(trifluoromethyl)piperidine.

- Solvent : Toluene, 100°C, 12 hours.

- Yield : ~65% (extrapolated from similar reactions in Search Result).

Characterization and Analytical Data

Critical spectroscopic data for (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one include:

Challenges and Optimization

Stereochemical Control

The (E)-configuration is favored due to conjugation stabilization, but competing (Z)-isomer formation (~15%) necessitates careful chromatography.

Solvent Selection

Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may complicate purification. Ethanol/toluene mixtures balance reactivity and ease of workup.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Stereoselectivity |

|---|---|---|---|

| Direct Amination | 53–72% | 24–72 h | 85:15 (E:Z) |

| Microwave-Assisted | 68–75% | 0.5 h | 92:8 (E:Z) |

| Palladium-Catalyzed | ~65% | 12 h | 88:12 (E:Z) |

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl group and propenone moiety contribute to binding affinity and specificity towards target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Computational and Structural Insights

- DFT Studies: Analogous compounds (e.g., ) were analyzed using density functional theory (DFT) to predict nonlinear optical (NLO) responses and electronic properties. The target compound’s -CF₃ group may enhance dipole moments, improving interaction with biological targets .

Biological Activity

(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 305.33 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F3N |

| Molecular Weight | 305.33 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 27845-72-3 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate piperidine derivatives with phenylacrolein derivatives. The trifluoromethyl group can be introduced through various fluorination methods, which enhance the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown effective inhibition of microtubule assembly and induction of apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase activity significantly at higher concentrations .

The following table summarizes the anticancer effects observed in related studies:

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Compound 7d | MDA-MB-231 | 1.0 | Induced morphological changes |

| Compound 7h | MDA-MB-231 | 10.0 | Enhanced caspase activity (1.33–1.57 times) |

| Compound 10c | MDA-MB-231 | 2.5 | Cell cycle arrest |

Neuroprotective Effects

The incorporation of a trifluoromethyl group has been linked to enhanced neuroprotective properties in several compounds. Studies indicate that such modifications can improve the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases like Parkinson's disease. For example, compounds with similar structures exhibited IC50 values ranging from 21 nM to 46 nM against MAO-B, suggesting potential for neuroprotective applications .

The mechanisms through which this compound exerts its biological effects include:

Microtubule Destabilization:

Compounds in this class have been shown to disrupt microtubule dynamics, which is crucial for cancer cell proliferation and survival.

Apoptosis Induction:

The ability to induce apoptosis via caspase activation is a significant mechanism for anticancer activity.

MAO-B Inhibition:

Inhibition of MAO-B contributes to neuroprotective effects by preventing the breakdown of neuroprotective neurotransmitters.

Case Studies

Several case studies illustrate the efficacy of related compounds:

- Breast Cancer Study: A study involving structurally related compounds demonstrated significant apoptosis induction in breast cancer cells, highlighting their potential as therapeutic agents .

- Neuroprotection Research: Research on similar trifluoromethylated piperidine derivatives showed promising results in models of neurodegeneration, indicating reduced neuronal cell death and improved behavioral outcomes in animal models .

Q & A

Basic: What are the common synthetic routes for (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves condensation reactions between a trifluoromethyl-substituted piperidine derivative and a phenylpropenone precursor. Key steps include:

- Wittig or Horner-Wadsworth-Emmons reactions to form the enone moiety, often under reflux conditions or microwave-assisted synthesis to accelerate kinetics .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization (ethanol/water) removes by-products .

- Characterization : Confirm purity via HPLC (≥95%) and monitor reactions using TLC (Rf ~0.4 in 1:1 EtOAc/hexanes) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies protons and carbons (e.g., enone carbonyl at ~190 ppm, piperidine CF₃ at ~120 ppm (¹⁹F NMR)) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calc. 354.1278, found 354.1281) .

- X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic P2₁/c, unit cell parameters: a = 12.0342 Å, b = 17.4069 Å, c = 9.4392 Å, β = 91.757°) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of such enone derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance enolization, while toluene minimizes side reactions .

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) stabilize intermediates; microwave irradiation reduces reaction time (30 min vs. 12 hr reflux) .

- Temperature Control : Lower temps (0–5°C) suppress decomposition of trifluoromethyl groups .

Advanced: What computational methods are applied to predict the reactivity or electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability .

- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina .

Advanced: How can contradictory data from different characterization methods be resolved?

Methodological Answer:

- Case Example : Discrepancy between NMR (expected singlet for CF₃) and X-ray (distorted geometry due to crystal packing).

- Resolution : Perform variable-temperature NMR to assess dynamic effects; compare with solid-state ¹⁹F NMR .

- Cross-Validation : Use elemental analysis (C, H, N ±0.3%) and IR (C=O stretch ~1680 cm⁻¹) to confirm composition .

Basic: What are the key structural features of this compound as determined by X-ray crystallography?

Methodological Answer:

Crystal data (from ):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell (Å, °) | a=12.0342, b=17.4069, c=9.4392, β=91.757 |

| Z | 4 |

| R Factor | 0.055 |

The enone adopts an E-configuration (C=C torsion angle ~175°), and the piperidine ring exhibits a chair conformation with axial CF₃ .

Advanced: What strategies are effective in elucidating the reaction mechanism for the formation of the enone moiety?

Methodological Answer:

- Isotopic Labeling : Use ¹³C-labeled ketones to track carbonyl migration via 2D NMR .

- Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis (λmax ~280 nm for enolate formation) .

- Theoretical Modeling : Identify transition states (TS) with IRC calculations; compare activation energies for competing pathways (e.g., keto-enol tautomerization vs. direct condensation) .

Basic: What are the challenges in purifying this compound, and how are they addressed?

Methodological Answer:

- Challenges : Co-elution of E/Z isomers, hygroscopicity of the trifluoromethyl group.

- Solutions :

- Use chiral columns (e.g., Chiralpak IA) for enantiomeric separation .

- Lyophilize under high vacuum to prevent moisture absorption .

- Optimize mobile phase (0.1% TFA in acetonitrile) for HPLC to improve peak resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.